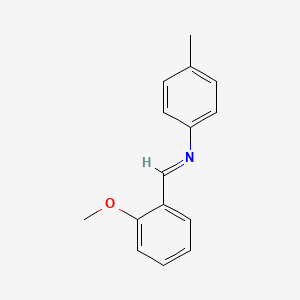
N-(2-Methoxybenzylidene)-P-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-甲氧基苄叉基)-对甲苯胺: 是一种席夫碱化合物,由2-甲氧基苯甲醛和对甲苯胺缩合而成。席夫碱以其在各个领域广泛的应用而闻名,这是由于其独特的化学性质,包括其与金属形成稳定配合物的能力。
准备方法
合成路线和反应条件: N-(2-甲氧基苄叉基)-对甲苯胺的合成通常涉及2-甲氧基苯甲醛和对甲苯胺之间的缩合反应。该反应通常在乙醇溶剂中回流条件下进行。将混合物加热并搅拌数小时,直到反应完成。然后通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法: 在工业环境中,可以通过使用更大的反应器和优化反应条件来扩大合成规模,从而提高产率和纯度。还可以使用连续流动反应器来提高工艺效率。
化学反应分析
反应类型:
氧化: N-(2-甲氧基苄叉基)-对甲苯胺可以进行氧化反应,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂进行还原。
取代: 它可以参与取代反应,其中苯环上的官能团可以通过亲电或亲核取代被其他基团取代。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,硝化剂,磺化剂。
形成的主要产物:
氧化: 相应的醛或羧酸。
还原: 相应的胺或醇。
取代: 根据所用试剂的不同,各种取代的衍生物。
科学研究应用
化学: N-(2-甲氧基苄叉基)-对甲苯胺用作配位化学中的配体,以形成过渡金属配合物。这些配合物在催化和材料科学中具有应用。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。它可以与生物大分子相互作用,影响其功能。
医学: 研究表明,席夫碱(包括 N-(2-甲氧基苄叉基)-对甲苯胺)表现出药理活性,例如抗炎和抗氧化作用。它们正在被探索其潜在的治疗应用。
工业: 在工业领域,席夫碱用作缓蚀剂、染料和颜料。特别是,N-(2-甲氧基苄叉基)-对甲苯胺因其防止金属腐蚀的有效性而受到研究。
作用机制
N-(2-甲氧基苄叉基)-对甲苯胺发挥作用的机制涉及其与金属离子形成稳定配合物的能力。这些配合物可以与生物靶标(如酶和受体)相互作用,改变它们的活性。该化合物中的亚胺基团 (C=N) 在其反应性和与其他分子的相互作用中起着至关重要的作用。
相似化合物的比较
类似化合物:
- N-(2-甲氧基苄叉基)苯甲酰肼
- N-(2-甲氧基苄叉基)-3,4-亚甲二氧基苯甲酰肼
- 2-(2-甲氧基苄叉基)肼-1-甲酰硫酰胺
独特性: N-(2-甲氧基苄叉基)-对甲苯胺由于其特定的结构而具有独特性,其中包括甲氧基和对甲苯胺部分。这种组合赋予了独特的化学性质,例如其形成稳定金属配合物的能力及其潜在的生物活性。与类似化合物相比,它可能在各种应用中表现出不同的反应性和选择性。
属性
CAS 编号 |
61555-85-9 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-11H,1-2H3 |
InChI 键 |
XDXCHEHKQLVTAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


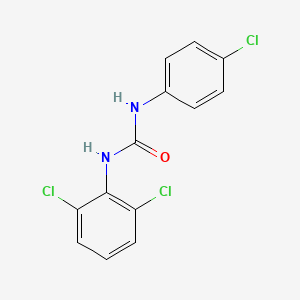
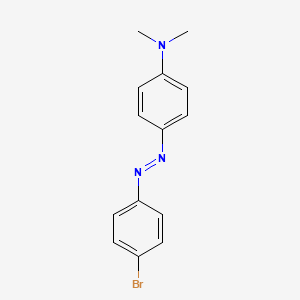
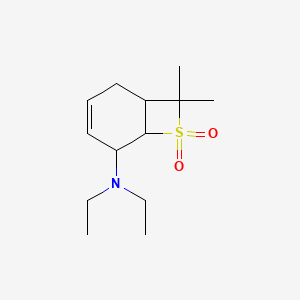
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)


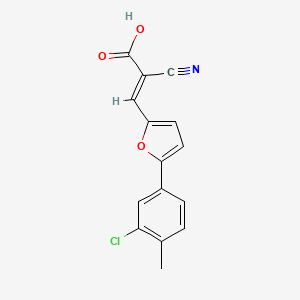

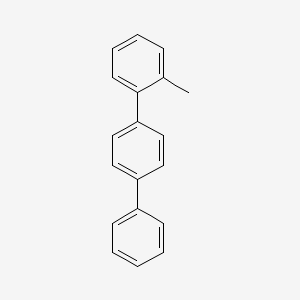
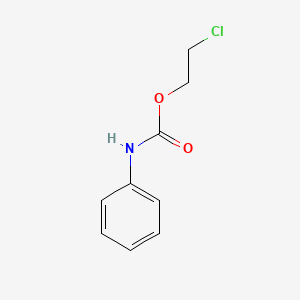
![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

